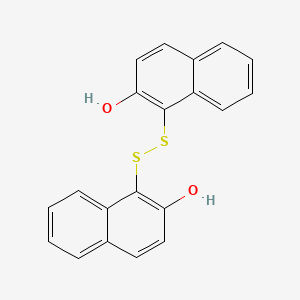
IPA-3
Overview
Description
IPA-3, also known as 2,2’-dihydroxy-1,1’-dinaphthyldisulfide, is a selective inhibitor of p21-activated kinase 1 (PAK1). PAK1 is involved in various cellular processes, including cell proliferation, survival, and motility. This compound has gained attention for its potential therapeutic applications, particularly in cancer research and antimicrobial activity .
Mechanism of Action
Target of Action
IPA-3 primarily targets the p21-activated kinase 1 (PAK1) . PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and morphology .
Mode of Action
This compound inhibits PAK1 by binding covalently to its regulatory domain . This binding prevents PAK1 from interacting with Cdc42 or other GTPase activators, thereby inhibiting its activation .
Biochemical Pathways
The inhibition of PAK1 by this compound affects several biochemical pathways. PAK1 is involved in multiple signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the Rho/ROCK pathway . By inhibiting PAK1, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
It’s known that this compound induces cell death with an ec50 ranging from 5 to more than 20 μm .
Result of Action
The inhibition of PAK1 by this compound can lead to various cellular effects. For instance, it has been reported that this compound induces cell death in a variety of human leukemic cell lines . This cell death is associated with caspase-3 activation, PARP cleavage, and apoptotic DNA fragmentation .
Biochemical Analysis
Biochemical Properties
IPA-3 interacts with the PAK1 enzyme, a member of the p21-activated kinases . It inhibits PAK1 activation by binding covalently to the regulatory domain of PAK1 . This interaction is both time and temperature-dependent . This compound prevents the binding of the PAK1 activator Cdc42 .
Cellular Effects
This compound has been shown to significantly inhibit the growth of hepatocellular carcinoma cells . It enhances apoptosis and blocks the activation of NF-κB . Additionally, this compound reduces cell spreading in human primary Schwann and schwannoma cells in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds directly to the Pak1 autoregulatory domain . It also prevents Cdc42-stimulated Pak1 autophosphorylation on Thr423 . The disulfide bond of this compound is critical for inhibition of Pak1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce cell death in human leukemic cell lines with EC50 ranging from 5 to more than 20 μM . This cell death is associated with caspase-3 activation, PARP cleavage, and apoptotic DNA fragmentation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress the in vivo tumor growth of hepatocellular carcinoma cells
Metabolic Pathways
It is known that this compound inhibits the activation of Pak1, which plays a role in various cellular processes, including cell proliferation and survival .
Transport and Distribution
Significant differences in the intracellular this compound level among various cell lines have been observed, indicating that an active mechanism is involved in this compound transport .
Preparation Methods
IPA-3 can be synthesized through a multi-step process involving the formation of a disulfide bond between two naphthol molecules. The synthetic route typically involves the following steps:
Formation of 2-naphthol: This can be achieved through the hydroxylation of naphthalene.
Oxidation: The 2-naphthol is then oxidized to form 2,2’-dihydroxy-1,1’-dinaphthyldisulfide.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
IPA-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The disulfide bond in this compound can be reduced to form thiol derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
IPA-3 has a wide range of scientific research applications:
Cancer Research: this compound is used to study the role of PAK1 in cancer cell proliferation and survival.
Antimicrobial Activity: This compound has been identified as an inhibitor of diadenylate cyclase in Streptococcus suis, showing potent antimicrobial activity against several Gram-positive bacteria.
Cell Adhesion Studies: This compound affects cell adhesivity to fibronectin, making it useful in studies related to cell adhesion and migration.
Signal Transduction: This compound is used to investigate the signaling pathways involving PAK1 and its downstream effectors.
Comparison with Similar Compounds
IPA-3 is unique in its selective inhibition of PAK1. Similar compounds include:
FRAX597: Another PAK1 inhibitor with a different mechanism of action.
G-5555: A PAK1 inhibitor that also targets other kinases.
OSU-03012: A PAK1 inhibitor with additional effects on other signaling pathways.
Compared to these compounds, this compound is distinguished by its non-ATP competitive, allosteric inhibition of PAK1, making it a valuable tool in research focused on PAK1-specific pathways .
Properties
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXLXKIAKIUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195311 | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-82-4 | |
| Record name | 1,1′-Dithiobis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IPA-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPA-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPA-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of IPA-3?
A1: this compound primarily targets p21-activated kinase 1 (PAK1), a serine/threonine kinase. [, , , , , , ]
Q2: How does this compound interact with PAK1?
A2: this compound binds covalently to the autoregulatory domain of PAK1, specifically within a hydrophobic pocket. [, ] This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42). []
Q3: Is the binding of this compound to PAK1 reversible?
A3: Yes, the binding of this compound to PAK1 is reversible in reducing environments. []
Q4: What are the downstream effects of this compound inhibiting PAK1?
A4: this compound inhibition of PAK1 leads to various downstream effects, including:
- Reduced Cell Viability: this compound exhibits cytotoxic effects on different cancer cell lines, leading to decreased cell viability and growth. [, , , , , , , ]
- Increased Apoptosis: this compound induces apoptosis in various cancer cell lines, potentially through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and downregulation of anti-apoptotic proteins like BCL-2. [, , , , , , ]
- Cell Cycle Arrest: this compound treatment can lead to cell cycle arrest, specifically at the G1/S and G2/M phases. [, , ]
- Inhibition of Cell Migration and Invasion: this compound suppresses cell migration and invasion in various cancer types, likely due to its effect on cytoskeletal dynamics. [, , , , ]
- Suppressed NF-κB Activation: this compound treatment can block the activation of the NF-κB pathway, which is often dysregulated in cancer cells. []
- Modulation of DNA Damage Response: this compound can sensitize colon cancer cells to ionizing radiation and potentially induce DNA damage-related cell death. []
- Effects on Meiosis: this compound can disrupt spindle assembly and cell cycle progression during meiosis in porcine oocytes, potentially by interfering with the interaction between PAK1 and proteins like Aurora A and TACC3. [, ]
Q5: What is the molecular formula of this compound?
A5: The molecular formula of this compound is C20H14O2S2. []
Q6: What is the molecular weight of this compound?
A6: The molecular weight of this compound is 346.44 g/mol. []
Q7: What are some formulation strategies used to improve the stability of this compound?
A7: Encapsulating this compound in sterically stabilized liposomes (SSL) is one strategy to enhance its stability. [] Other formulations, like Secretory Phospholipase Responsive liposomes (SPRL), have also been developed. []
Q8: Has this compound demonstrated efficacy in in vitro studies?
A8: Yes, this compound has shown promising results in various in vitro studies. It effectively inhibits the growth of various cancer cell lines, including prostate, [, ] liver, [] breast, [] cutaneous T-cell lymphoma, [] and colon cancer cells. []
Q9: What about the in vivo efficacy of this compound?
A9: this compound encapsulated in SSL effectively inhibited the growth of prostate xenografts in vivo, requiring only a twice-a-week dosage regimen. [] It also limited prostate tumor growth and inhibited TGFβ1-induced prostate cancer cell EMT in vivo. []
Q10: Are there known resistance mechanisms to this compound?
A10: Currently, specific resistance mechanisms to this compound are not fully understood and require further investigation.
Q11: What is known about the toxicity and safety profile of this compound?
A11: While preclinical studies show promise, further research is necessary to establish the safety and potential long-term effects of this compound in humans.
Q12: What drug delivery strategies have been explored for this compound?
A12: Liposomal formulations, such as SSL and SPRL, have been developed to improve the delivery and efficacy of this compound. [, ]
Q13: Are there alternative PAK1 inhibitors being investigated?
A13: Yes, other PAK1 inhibitors, such as PF-3758309, are being investigated, and their combination with this compound has shown synergistic effects in suppressing colon carcinoma cell growth. []
Q14: When was this compound first identified as a PAK1 inhibitor?
A14: this compound was initially identified through a high-throughput screen of 33,000 candidate compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7731886.png)
![2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B7731901.png)
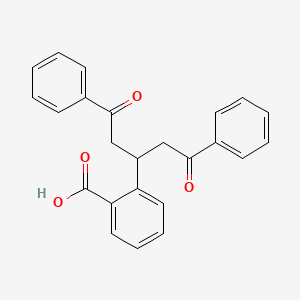
![3-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7731910.png)
![2-(methylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7731918.png)
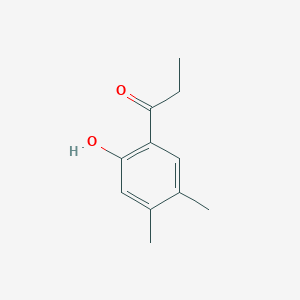
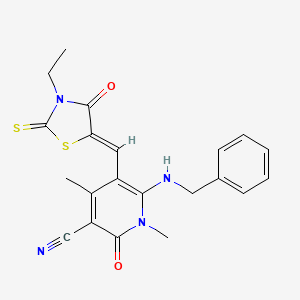
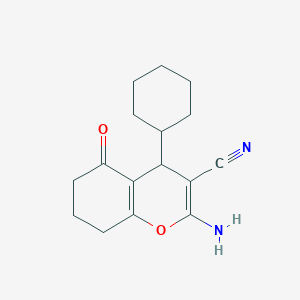
![2-{[5-((2E)-3-phenylprop-2-enylthio)-4-phenyl-1,2,4-triazol-3-yl]methylthio}-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophene-4-ylamine](/img/structure/B7731947.png)
![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-4,6-DIPHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B7731948.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-prop-2-enylacetamide](/img/structure/B7731950.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7731956.png)
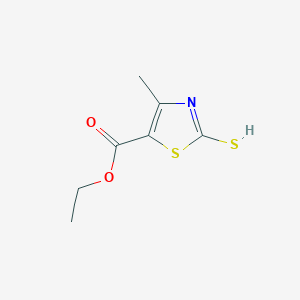
![2-Amino-1-(2,4-dimethylphenyl)-1h-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B7731967.png)
